N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide
Description
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide is a synthetic organic compound characterized by a benzyl backbone substituted with a chloro group at the 2-position and a 1H-pyrrol-1-yl group at the 6-position, linked to a propanamide moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-2-14(18)16-10-11-12(15)6-5-7-13(11)17-8-3-4-9-17/h3-9H,2,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIAKTVUWOZUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(C=CC=C1Cl)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide typically involves the reaction of 2-chloro-6-(1H-pyrrol-1-yl)benzylamine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorinated Benzyl Position
The chlorine atom at the 2-position of the benzyl group undergoes nucleophilic substitution under specific conditions.
| Reagent/Conditions | Product | Mechanistic Pathway | References |
|---|---|---|---|
| Sodium hydroxide (NaOH) in DMF, 80°C | Hydroxyl-substituted benzyl derivative | SNAr (Aromatic nucleophilic substitution) | |
| Sodium methoxide (NaOMe) in methanol | Methoxy-substituted analog | Base-mediated displacement |
Key Notes :
-
The electron-withdrawing pyrrole group at the 6-position activates the aromatic ring for SNAr reactions.
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
Hydrolysis of the Amide Bond
The propanamide group is susceptible to hydrolysis under acidic or basic conditions.
| Conditions | Product | Yield | References |
|---|---|---|---|
| 6M HCl, reflux, 12 hours | 3-(2-chloro-6-(1H-pyrrol-1-yl)benzyl)propanoic acid | ~75% | |
| 2M NaOH, ethanol, 60°C, 8 hours | Sodium salt of propanoic acid derivative | ~68% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.
Coupling Reactions Involving the Aromatic Rings
The aromatic benzyl and pyrrole moieties participate in cross-coupling reactions.
Structural Influence :
-
The pyrrole ring’s electron-rich nature facilitates oxidative coupling .
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Chlorine substitution directs coupling to the para position relative to the pyrrole group.
Electrophilic Substitution on the Pyrrole Ring
The 1H-pyrrol-1-yl group undergoes typical electrophilic aromatic substitution.
| Reagent/Conditions | Product | Regioselectivity | References |
|---|---|---|---|
| HNO3/H2SO4, 0°C | Nitro-substituted pyrrole derivative | α-position (C2/C5) | |
| Br2 in acetic acid, RT | Brominated pyrrole analog | β-position (C3/C4) | Inferred |
Experimental Limitations :
-
Direct literature evidence for bromination is lacking, but reactivity is inferred from analogous pyrrole systems .
Oxidation and Reduction Reactions
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Oxidation (amide) | H2O2, FeSO4, acidic conditions | N-oxide derivative | |
| Reduction (chlorine) | H2, Pd/C, ethanol, 50°C | Dechlorinated benzylpropanamide |
Critical Observations :
-
Chlorine reduction requires careful control to avoid over-reduction of the pyrrole ring.
Stability Under Environmental Conditions
The compound demonstrates moderate stability:
| Condition | Degradation Observed? | Major Degradation Pathway | References |
|---|---|---|---|
| UV light (254 nm), 24h | Yes (~20%) | Radical-mediated C–Cl bond cleavage | |
| Aqueous buffer (pH 7.4), 37°C, 1 week | Minimal (<5%) | Hydrolytically stable |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide has been investigated for its role as an inhibitor of various cancer-related pathways. Its structural components suggest potential activity against kinesin spindle protein (KSP), which is essential for cell division and has been a target for cancer therapies. Compounds that modulate KSP activity can effectively inhibit tumor growth and proliferation .
Mechanistic Insights
Research has utilized molecular docking and dynamics simulations to understand the binding interactions of this compound with target proteins involved in cancer pathways. These studies help elucidate the pharmacophore features necessary for effective binding and inhibition, paving the way for the design of more potent derivatives .
Neurological Applications
Anticonvulsant Properties
Studies have indicated that derivatives of this compound exhibit anticonvulsant effects in various animal models. For instance, compounds similar to this structure have shown significant protection in acute seizure models, suggesting their potential use in treating epilepsy . The compound's mechanism involves modulation of neurotransmitter systems and ion channels, which are critical in seizure activity regulation.
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Research has identified key structural features that enhance its biological activity, such as specific substitutions on the pyrrole ring and benzyl moiety. These modifications can significantly influence the compound's potency and selectivity against target enzymes or receptors .
Case Study 1: Cancer Treatment
A study focusing on the inhibition of KSP by compounds related to this compound demonstrated promising results in reducing tumor size in preclinical models. The compound was found to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
Case Study 2: Anticonvulsant Efficacy
In a series of experiments assessing the anticonvulsant properties of similar compounds, researchers observed that specific derivatives exhibited significant protective effects against induced seizures in mice models. These findings suggest that this compound could be developed into a new class of anticonvulsants with favorable safety profiles .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Key Structural Features:
Analysis :
- Chloro vs.
- Pyrrole vs. Piperidinyl Groups : The 1H-pyrrol-1-yl group introduces a planar, aromatic heterocycle, contrasting with the aliphatic piperidinyl group in fentanyl citrate. This difference may influence solubility and receptor specificity .
Physicochemical Properties
Hypothetical Data Table (Based on Structural Analogues):
| Compound | LogP | Water Solubility (mg/L) | Melting Point (°C) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| This compound | 3.2* | 15* | 180–185* | 1 / 3 |
| 2-Amino-3-phenylpropanamide | 1.8 | 220 | 160–165 | 2 / 3 |
| Fentanyl citrate | 1.5 | 5000 (due to salt) | 142–145 | 4 / 6 |
| CE (2,4,6-trimethoxybenzonitrile) | 2.7 | 85 | 90–95 | 0 / 4 |
Notes:
Bioherbicidal Activity ():
Propanamide derivatives, such as 2-amino-3-phenylpropanamide, exhibit bioherbicidal properties by disrupting plant metabolic pathways. The target compound’s pyrrole group may enhance activity via interactions with plant enzymes (e.g., acetolactate synthase), though this requires experimental validation .
Pharmacological Potential (Inference from ):
Fentanyl citrate’s propanamide structure is critical for opioid receptor binding. The chloro and pyrrole substitutions in the target compound could modulate affinity for non-opioid targets, such as ion channels or kinase enzymes, but this remains speculative without direct evidence.
Crystallographic Behavior ():
- The compound’s hydrogen-bonding capacity (1 donor, 3 acceptors) may lead to distinct crystal packing patterns. For example, the pyrrole N–H could form intermolecular bonds with the amide carbonyl, as observed in graph set analyses of similar systems .
- SHELX software () would be essential for resolving its crystal structure, particularly for validating hydrogen-bonding networks and torsional angles .
Biological Activity
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C16H17ClN2O
- Molecular Weight : 288.77 g/mol
- CAS Number : Not provided in the sources.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antiviral Activity : The compound has shown promising antiviral properties, particularly against several viruses including hepatitis C and herpes simplex virus (HSV). It operates by inhibiting viral replication mechanisms, which may involve interference with viral protein synthesis or assembly .
- Anticancer Potential : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, showing significant growth inhibition .
Antiviral Activity
A study highlighted that this compound demonstrated effective inhibition of viral replication at concentrations as low as 0.20 μM in vitro. This suggests a strong potential for development as an antiviral therapeutic agent .
Anticancer Activity
In a comparative analysis, the compound exhibited IC50 values indicating its potency against different cancer types:
These values suggest that the compound could be further explored as a potential anticancer drug.
Study on Anticancer Effects
In a specific case study involving the evaluation of this compound on cancer cell lines, researchers observed that treatment led to significant apoptosis in cells treated with the compound compared to controls. The study utilized flow cytometry to analyze cell death pathways, confirming that the compound induces apoptosis through mitochondrial pathways .
Study on Antiviral Effects
Another study focused on the antiviral efficacy of this compound against various strains of viruses. It was found to inhibit the replication of both RNA and DNA viruses effectively, showcasing a broad-spectrum antiviral potential. The mechanism was suggested to involve direct interaction with viral proteins essential for replication .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide?
- Methodological Answer : The synthesis can be achieved via coupling reactions using reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate carboxylic acid intermediates. For example, analogous propanamide derivatives have been synthesized by reacting chlorinated benzylamine precursors with propanoic acid derivatives under mild conditions in chlorinated solvents (e.g., chloroform) . Purification typically involves precipitation in water followed by column chromatography. Confirmation of structure via H-NMR and LC-MS is critical .
Q. How can the structural identity of this compound be validated?
- Methodological Answer : Use a combination of H-NMR (to confirm proton environments, e.g., pyrrole and benzyl groups), high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography if single crystals are obtainable. For crystallography, SHELX software (e.g., SHELXL) is widely used for refinement, leveraging its robustness in handling small-molecule data .
Q. What preliminary assays are suitable for assessing its biological activity?
- Methodological Answer : Screen for kinase inhibition (e.g., JAK3) using in vitro enzymatic assays with IC determination. Competitive binding assays with ATP analogs (e.g., ADP-Glo™) can quantify inhibition potency. Cell permeability can be tested via Caco-2 monolayer models, given the compound’s amide functionality and lipophilic substituents .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-resolution data. For example, monoclinic space groups (e.g., ) with unit cell parameters (e.g., Å, Å, Å, ) have been used for related chlorinated benzylpropanamides . SHELXL refines disorder models and hydrogen bonding networks, while PLATON validates geometry .
Q. How can structure-activity relationships (SAR) be optimized for enhanced target binding?
- Methodological Answer : Systematically modify the pyrrole ring (e.g., substituent effects) and benzyl chloro-group positioning using computational docking (e.g., AutoDock Vina) paired with synthetic analogs. For example, replacing the 2-chloro group with bulkier substituents may improve JAK3 selectivity, as seen in similar propanamide kinase inhibitors .
Q. What advanced analytical techniques ensure purity and stability in long-term storage?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection ( nm) for purity assessment. Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks, monitored via LC-MS, can detect degradation products (e.g., hydrolysis of the amide bond) .
Q. How to resolve contradictory data between computational predictions and experimental results?
- Methodological Answer : Use orthogonal methods: Validate docking poses with molecular dynamics simulations (e.g., GROMACS) and compare with experimental binding kinetics (e.g., surface plasmon resonance). Discrepancies in solubility predictions (LogP vs. experimental) can be addressed via shake-flask assays .
Q. What strategies mitigate solubility challenges in aqueous assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
